5-(3-Benzyloxyphenyl)-3-cyanophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzyloxyphenyl)-3-cyanophenol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-3-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group to a benzoic acid derivative.
Reduction: The cyanophenol moiety can be reduced to an amine derivative.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxyphenylboronic Acid: Shares the benzyloxyphenyl moiety but differs in the functional group attached to the phenyl ring.
4-Formylphenylboronic Acid: Similar in structure but with a formyl group instead of a cyanophenol moiety.
Uniqueness
5-(3-Benzyloxyphenyl)-3-cyanophenol is unique due to its combination of a benzyloxy group and a cyanophenol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDNOUOEVSVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685005 |
Source
|
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-63-6 |
Source
|
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.